8-Fluoroquinoline-2-carbaldehyde
Overview
Description
8-Fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is used for research purposes .
Synthesis Analysis
The synthesis of 8-Fluoroquinoline-2-carbaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .
Molecular Structure Analysis
The molecular structure of 8-Fluoroquinoline-2-carbaldehyde consists of a quinoline core with a fluorine atom at the 8-position and a carbaldehyde group at the 2-position .
Physical And Chemical Properties Analysis
8-Fluoroquinoline-2-carbaldehyde has a molecular weight of 175.2 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Reactivity
8-Fluoroquinoline-2-carbaldehyde and its analogs have been extensively studied for their synthesis and reactivity. These compounds are involved in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems. Such research is crucial for developing new compounds with potential applications in various fields, including material science and medicine. For instance, Hamama et al. (2018) provide a comprehensive review of the advances in the chemistry of related analogs, such as 2-chloroquinoline-3-carbaldehyde (Hamama et al., 2018).
Fluorescence and Sensing Applications
A significant application of 8-fluoroquinoline derivatives is in the development of fluorescent sensors. These compounds have been used to create highly selective and sensitive sensors for various metal ions. For example, Xin-hui Jiang et al. (2011) synthesized a fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, showing high selectivity for Al3+ ions (Jiang et al., 2011). Similarly, Jin et al. (2013) developed a sensor with sensitivity and selectivity to Mg2+ ions (Jin et al., 2013).
Coordination Chemistry
These compounds also play a crucial role in coordination chemistry, especially in the context of rare-earth metal ions. Albrecht et al. (2005) studied the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde as an effective tetradentate ligand for rare-earth(III) ions, revealing interesting complexation behaviors (Albrecht et al., 2005).
Antimicrobial Properties
Research has also been conducted on the antimicrobial properties of quinoline derivatives. For example, Dimple Pirgal (2022) explored the antimicrobial activities of various fluoroquinoline derivatives, indicating their potential in developing new antimicrobial agents (Pirgal, 2022).
Photophysical Investigation
The study of photophysical properties is another key area of research. Chakraborty et al. (2018) investigated the aggregation-induced emission enhancement (AIEE) and anion recognition ability of 2-hydroxyquinoline-3-carbaldehyde, highlighting its potential applications in scientific research (Chakraborty et al., 2018).
properties
IUPAC Name |
8-fluoroquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWGJARCWCGWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653181 | |
Record name | 8-Fluoroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoroquinoline-2-carbaldehyde | |
CAS RN |
904369-10-4 | |
Record name | 8-Fluoroquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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